![molecular formula C8H13NO2 B020484 (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 109583-12-2](/img/structure/B20484.png)
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Overview
Description
"(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid" is a chemical compound with interest in various fields of chemistry and pharmacology due to its unique structure and potential as a building block for more complex molecules. Its analysis spans synthesis methods, molecular and structural analysis, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of esters derived from "this compound" has been extensively studied. Techniques involve straightforward chemical reactions using readily available starting materials, leading to high-yielding transformations. For instance, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcases the compound's preparation without the need for chiral catalysts or enzymes, employing an intramolecular lactonization reaction (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives of "this compound" has been elucidated through techniques like X-ray diffraction, providing insights into the bicyclic carbon and proton resonances. These studies help understand the compound's 3D conformation and its implications for chemical reactivity and interactions (Arias-Pérez et al., 2001).
Chemical Reactions and Properties
Research into the compound's chemical reactivity reveals its potential to undergo various reactions, forming new bonds and functional groups. This reactivity is pivotal for synthesizing analogs and derivatives with enhanced or tailored properties. The compound's bicyclic structure offers a versatile framework for modifications, influencing its pharmacological and chemical behavior.
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application in synthesis and drug formulation. These properties are determined through experimental studies and play a significant role in the compound's handling and use in various chemical and pharmacological processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's role in synthesis reactions and its potential as a precursor for more complex molecules. Understanding these properties is essential for designing reaction pathways and for the compound's application in creating new chemical entities with desired functionalities.
- (Arias-Pérez et al., 2001)
- (Moriguchi et al., 2014)
Scientific Research Applications
It has been used as a chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).
Synthesis of new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids offers fast access to optically pure amino acids, highlighting its potential in amino acid synthesis (Caputo et al., 2006).
It's used in the synthesis of a new conformationally restricted aspartic acid analog with a bicyclo[2.2.2]octane skeleton, aiding in protein structure studies (Buñuel et al., 1996).
The compound's synthesis from cheap and available compounds provides a good yield, demonstrating its practicality in chemical synthesis (Casabona & Cativiela, 2006).
Its biological activity was evaluated on the GABA receptor, indicating its potential in pharmacological research (Gelmi et al., 2007).
It's also used in the synthesis of other constrained pipecolic acid analogues (Radchenko et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “bicyclo[2.2.2]octane-1-carboxylic acid”, suggests that it should be handled with care . It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .
properties
IUPAC Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-AHXFUIDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446330 | |
Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109583-12-2 | |
Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109583-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) into a peptide sequence affect its ability to inhibit HLE?
A1: The research by [] explored replacing the central proline residue in Val-Pro-Val, a known HLE inhibitor, with Abo. This modification aimed to develop potent and selective HLE inhibitors. The study demonstrated that incorporating Abo, instead of proline, maintained in vitro HLE inhibitory potency in the nanomolar range (10-100 nM) comparable to reference inhibitors []. This suggests that Abo can effectively contribute to the binding affinity of the peptide inhibitor towards HLE.
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